Furegrelate sodium

Cardiovascular Research Platelet Biology Thrombosis

Furegrelate sodium (U-63557A) is a selective thromboxane A2 synthase inhibitor that eliminates confounding variables inherent to NSAIDs and receptor antagonists in prostanoid pathway research. Its direct TxAS inhibition enables unambiguous attribution of observed effects to TxA2. • IC50 15 nM (human platelet microsomal TxA2 synthase) - a reliable benchmark for in vitro platelet aggregation and thrombosis assays. • Oral bioavailability with 4.2-5.8 h human half-life supports less frequent dosing in chronic in vivo studies. • Validated in neonatal PAH models; supplied with full analytical documentation for experimental reproducibility.

Molecular Formula C15H10NNaO3
Molecular Weight 275.23 g/mol
CAS No. 85666-17-7
Cat. No. B1674279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuregrelate sodium
CAS85666-17-7
Synonyms5-(3'-pyridinylmethyl)benzofuran-2-carboxylate sodium
furegrelate
U 63557A
U-63557A
Molecular FormulaC15H10NNaO3
Molecular Weight275.23 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+]
InChIInChI=1S/C15H11NO3.Na/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;/h1-5,7-9H,6H2,(H,17,18);/q;+1/p-1
InChIKeyXBTIPIZROJAKOJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Furegrelate Sodium: Selective Thromboxane Synthase Inhibitor


Furegrelate sodium (U-63557A) is a synthetic organic compound and a selective thromboxane A2 (TxA2) synthase inhibitor [1]. It functions by binding to and inhibiting the enzyme TBXAS1 (CYP5A1), which catalyzes the conversion of prostaglandin H2 to the potent vasoconstrictor and platelet aggregator TxA2 [2]. Originally developed by Pharmacia Corporation for cardiovascular indications, furegrelate sodium is now primarily utilized as a research tool to dissect the role of the TxA2 pathway in various disease models [3]. It is an orally bioavailable compound with a well-characterized pharmacokinetic profile in humans and is available from commercial suppliers for laboratory use .

Mechanism Selective TxA2 synthase inhibition for prostanoid pathway studies
Administration Orally bioavailable research tool for in vivo model investigations
Pathway Probe Isolates TxA2 contribution without broad COX pathway suppression

Why Furegrelate Sodium Cannot Be Generically Substituted


Furegrelate sodium cannot be generically substituted by other thromboxane pathway modulators due to its unique mechanism of action as a direct thromboxane synthase (TxAS) inhibitor, which distinguishes it from thromboxane receptor antagonists (e.g., seratrodast) and dual inhibitors (e.g., ridogrel) [1]. Even within the TxAS inhibitor class, differences in potency, selectivity, and pharmacokinetics profoundly impact experimental outcomes. For example, the imidazole-based TxAS inhibitors dazoxiben and ozagrel exhibit different binding modes and potencies compared to the benzofuran-carboxylate structure of furegrelate [2]. The critical parameters for experimental reproducibility—such as its specific IC50 of 15 nM for human platelet TxAS, its long human half-life, and its oral bioavailability—are not interchangeable characteristics among similar compounds, making furegrelate sodium a distinct and irreplaceable tool for specific research applications [3].

Mechanism
TxA2 synthase inhibitor TxA2 receptor antagonists (e.g., seratrodast) – downstream receptor blockade may not replicate synthase inhibition endpoints
Chemical Class
Benzofuran-carboxylate scaffold Imidazole-based TxAS inhibitors (e.g., dazoxiben, ozagrel) – binding mode and potency profile may differ across assays
Target Profile
Single-enzyme inhibition Dual TxAS/TxA2 receptor antagonists (e.g., ridogrel) – multi-target activity may confound pathway-specific interpretation

Furegrelate Sodium: Quantitative Differentiation Evidence


Potency in Human Platelet TxA2 Synthase Assay

Furegrelate sodium demonstrates potent inhibition of human platelet microsomal thromboxane A2 (TxA2) synthase with a reported IC50 of 15 nM [1]. This well-defined in vitro potency is a critical benchmark for comparing its activity across experimental systems and validating its use as a positive control. While other TxAS inhibitors exist, the specific activity of furegrelate sodium in this standard human platelet assay is a primary differentiator for researchers requiring a consistent and potent tool compound.

TxAS Inhibition IC₅₀
Reported
15 nM
Supports assay benchmark and lot-consistency review
Human platelet microsomal TxA2 synthase assay
Cardiovascular Research Platelet Biology Thrombosis

Target Selectivity in Arachidonic Acid Pathway

Furegrelate is described as a selective thromboxane synthase inhibitor with 'minimal effect on other arachidonate metabolic enzymes' [1]. This selectivity profile is crucial for experimental designs where off-target inhibition of cyclooxygenase (COX) or prostacyclin synthase would confound the interpretation of results. In contrast, many non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin inhibit COX enzymes upstream, thereby affecting the entire prostanoid pathway, making furegrelate sodium a more specific tool for isolating the role of TxA2.

Pathway Selectivity
Class-level
Minimal effect on other arachidonate cascade enzymes
Supports TxA2-specific pathway isolation context
Vs. broad-spectrum COX inhibitors (e.g., aspirin)
Pharmacology Selectivity Profiling Arachidonic Acid Cascade

Extended Half-Life for In Vivo Dosing

Furegrelate sodium exhibits a long half-life (t1/2) of 4.2–5.8 hours in adult humans [1]. This is a significant differentiator compared to other pulmonary arterial hypertension (PAH) therapies like nitric oxide (which is extremely short-acting) and prostacyclin analogs (which often have short half-lives, e.g., epoprostenol t1/2 ~3-5 minutes), as highlighted in commercial sources . This prolonged half-life simplifies in vivo dosing regimens, allowing for less frequent administration and more stable plasma concentrations in experimental models.

Human Half-Life
Reported
4.2 – 5.8 h
Supports extended-interval in vivo exposure-model design
Adult human PK study context
Pharmacokinetics In Vivo Studies Drug Development

Efficacy in a Neonatal PAH Model

In a neonatal piglet model of chronic hypoxia-induced pulmonary arterial hypertension (PAH), treatment with furegrelate sodium 'blunts the development of PAH primarily by preserving the structural integrity of the pulmonary vasculature' [1]. This in vivo demonstration of disease modification in a translational animal model provides specific, application-driven evidence of efficacy. While other TxA2 modulators may show effects in vitro or in simpler in vivo assays, this study validates furegrelate sodium's utility in a complex, disease-relevant model.

Neonatal PAH Model
Model context
Preserved pulmonary vascular structure vs. vehicle control
Supports model-response interpretation in hypoxia-induced PAH
Neonatal piglet chronic hypoxia PAH model
Pulmonary Hypertension Neonatal Research In Vivo Pharmacology

Furegrelate Sodium: Optimal Research Applications


Dissecting TxA2 Role in Prostanoid Pathways

Furegrelate sodium's selective inhibition of TxA2 synthase, with minimal effects on other arachidonic acid cascade enzymes, makes it an ideal tool compound for experiments designed to isolate the specific contribution of TxA2 in complex physiological or pathological processes. Unlike NSAIDs that block the entire pathway, furegrelate allows researchers to attribute observed effects directly to TxA2 without confounding variables [1]. This is particularly valuable in studies of inflammation, cancer, and vascular biology where prostanoid signaling is highly complex [2].

Validating Platelet Aggregation Assays

The well-defined IC50 of 15 nM for inhibition of human platelet microsomal TxA2 synthase establishes furegrelate sodium as a reliable positive control and potency benchmark for in vitro assays studying platelet aggregation, thrombus formation, and related cardiovascular phenomena [1]. Its consistent and potent activity ensures reproducible results and facilitates comparisons between different experimental runs or laboratories.

Translational Pulmonary Arterial Hypertension Studies

The demonstrated efficacy of furegrelate sodium in blunting the development of hypoxia-induced PAH in a neonatal piglet model provides strong, application-specific evidence for its use in similar preclinical research [1]. Researchers investigating the role of the TxA2 pathway in PAH pathophysiology or evaluating new therapeutic strategies can utilize furegrelate sodium as a validated tool compound to modulate the pathway in vivo [2].

Long Half-Life Pharmacokinetic Studies

Furegrelate sodium's extended human half-life of 4.2–5.8 hours provides a significant practical advantage for in vivo studies [1]. This extended half-life allows for less frequent dosing and maintains more stable plasma concentrations, which is particularly beneficial for long-term chronic studies where frequent administration is impractical or stressful for the animal subjects [2].

Application
Selection Property
Validation Focus
Prostanoid pathway studies
TxA2 synthase selectivity review
Pathway-specific response interpretation
Platelet aggregation assay context
Assay benchmark and potency reference
Enzyme inhibition endpoint review
PAH model-response studies
In vivo model-response context
Pulmonary vascular endpoint review
In vivo exposure-model studies
Extended exposure profile
PK exposure-model review

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